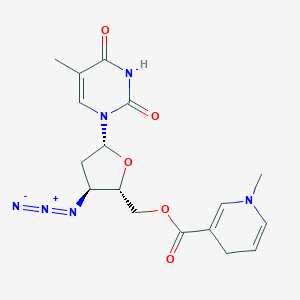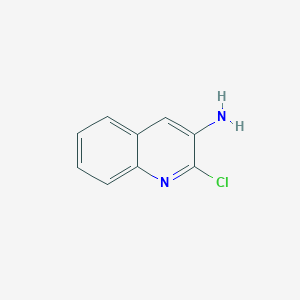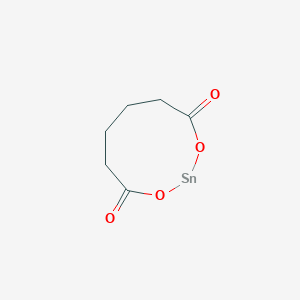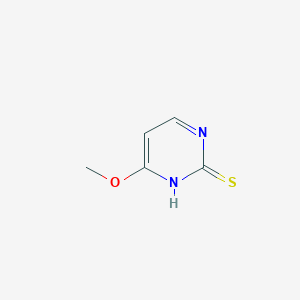
6-Methoxypyrimidine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxypyrimidine-2(1H)-thione is a heterocyclic organic compound that is widely used in scientific research. It is a sulfur-containing compound that belongs to the pyrimidine family. The compound has been extensively studied due to its various biological activities, which have made it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-Methoxypyrimidine-2(1H)-thione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in various biological processes. For example, 6-Methoxypyrimidine-2(1H)-thione has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus. The compound has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
6-Methoxypyrimidine-2(1H)-thione has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Moreover, 6-Methoxypyrimidine-2(1H)-thione has been shown to inhibit the activity of pro-inflammatory cytokines, which are involved in the development of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methoxypyrimidine-2(1H)-thione in lab experiments is its wide range of biological activities. The compound has been shown to exhibit antiviral, antifungal, and antibacterial properties, making it a useful tool for studying various biological processes. However, one of the limitations of using 6-Methoxypyrimidine-2(1H)-thione is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments.
Direcciones Futuras
There are many future directions for the study of 6-Methoxypyrimidine-2(1H)-thione. One area of research is the development of new drugs based on the compound. 6-Methoxypyrimidine-2(1H)-thione has been shown to have promising activity against various diseases, including cancer, diabetes, and inflammation. Therefore, further research is needed to develop new drugs based on the compound. Another area of research is the study of the mechanism of action of 6-Methoxypyrimidine-2(1H)-thione. The compound has been shown to inhibit the activity of various enzymes, but the exact mechanism of action is not fully understood. Further research is needed to elucidate the mechanism of action of the compound. Finally, the study of the potential toxicity of 6-Methoxypyrimidine-2(1H)-thione is also an important area of research. The compound has been shown to have cytotoxic effects on certain cell types, and further research is needed to determine the potential toxicity of the compound in vivo.
Métodos De Síntesis
The synthesis of 6-Methoxypyrimidine-2(1H)-thione can be achieved by reacting 2-amino-4-methoxypyrimidine with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then hydrolyzed with acid to yield 6-Methoxypyrimidine-2(1H)-thione. This method is simple and efficient and has been widely used in the synthesis of 6-Methoxypyrimidine-2(1H)-thione.
Aplicaciones Científicas De Investigación
6-Methoxypyrimidine-2(1H)-thione has been extensively studied for its various biological activities. It has been shown to exhibit antiviral, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of cancer, diabetes, and inflammation. Moreover, 6-Methoxypyrimidine-2(1H)-thione has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
6-methoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYHGLBPSPCRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613121 |
Source


|
| Record name | 6-Methoxypyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyrimidine-2(1H)-thione | |
CAS RN |
30020-46-3 |
Source


|
| Record name | 6-Methoxypyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

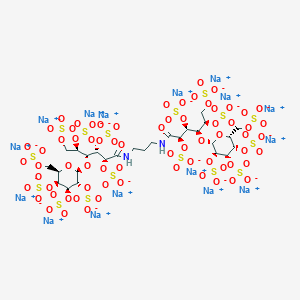
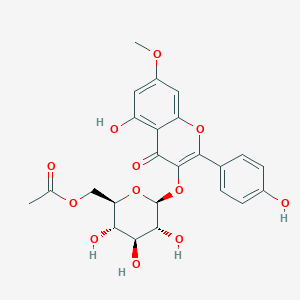
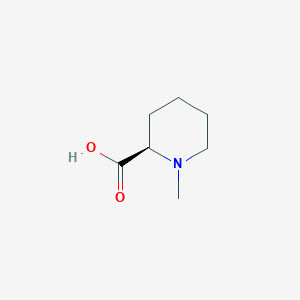
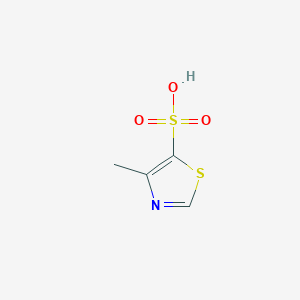
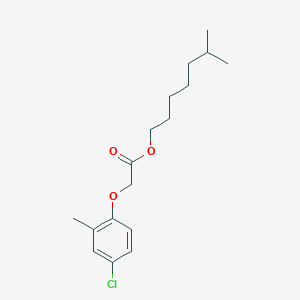
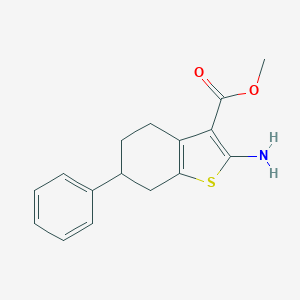
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
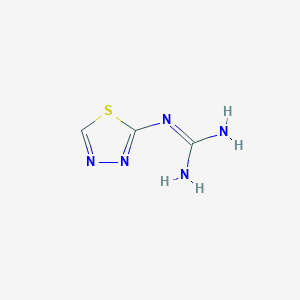
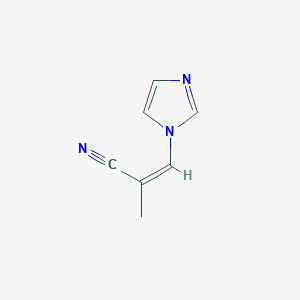
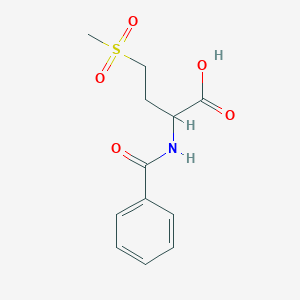
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
